4-(3-Butyn-1-yloxy)benzeneacetic acid
Description
Historical Context of Aryl-Ether and Alkyne-Containing Molecules in Chemical Synthesis
The synthesis of aryl ethers, a key structural component of 4-(3-Butyn-1-yloxy)benzeneacetic acid, has a rich history. The Williamson ether synthesis, developed in the 19th century, represents a foundational method, typically involving the reaction of a sodium alkoxide with a suitable alkyl halide. rsc.org For the specific case of aryl ethers, this classical approach often involves reacting a sodium phenoxide with an alkyl halide. rsc.org A significant advancement in aryl ether synthesis came with the advent of the Ullmann condensation, which traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol. rsc.orgorganic-chemistry.org More recent developments have focused on improving the efficiency and substrate scope of these reactions, with palladium and copper-catalyzed cross-coupling methods becoming increasingly prominent. organic-chemistry.orggoogle.comgoogle.com These modern methods often allow for milder reaction conditions and tolerate a wider range of functional groups. organic-chemistry.orggoogle.com
Alkynes, characterized by a carbon-carbon triple bond, have also long been recognized for their synthetic utility. wikipedia.org The pioneering work of chemists like Ralph Raphael in the mid-20th century highlighted the versatility of alkynes as intermediates in the synthesis of complex molecules. wikipedia.org The high reactivity of the triple bond allows alkynes to participate in a wide array of chemical transformations, including additions, cycloadditions, and metal-catalyzed reactions. numberanalytics.comnumberanalytics.comsolubilityofthings.com Terminal alkynes, such as the one present in this compound, are particularly valuable due to the acidity of the terminal proton, which allows for the formation of acetylide anions. numberanalytics.comlibretexts.org These anions are potent nucleophiles, enabling the formation of new carbon-carbon bonds, a crucial step in building molecular complexity. libretexts.org
Significance of the Benzeneacetic Acid Scaffold in Organic Chemistry
The benzeneacetic acid moiety serves as a fundamental scaffold in organic and medicinal chemistry. Phenylacetic acid itself is a natural compound found in various plants and also acts as a human metabolite. nih.gov It is recognized as an auxin, a class of plant hormones that regulate growth. nih.gov The benzeneacetic acid framework is a common structural feature in a wide range of biologically active compounds and pharmaceuticals. nih.govpreprints.org Its derivatives have been explored for various therapeutic applications, including as anticancer agents. preprints.org The carboxylic acid group provides a handle for further chemical modification, such as esterification or amidation, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications. nih.gov
Overview of Research Trajectories for Alkynyl-Functionalized Aromatic Systems
Alkynyl-functionalized aromatic systems are at the forefront of various research areas, from materials science to chemical biology. The combination of a rigid aromatic ring and a reactive alkyne group provides a platform for creating novel materials with interesting electronic and optical properties. acs.org These systems are also key components in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov The alkyne group can be readily transformed into other functional groups, making these compounds valuable synthetic intermediates. acs.org For instance, the hydration of the alkyne can lead to the formation of ketones, while cycloaddition reactions can be used to construct new ring systems. solubilityofthings.comlibretexts.org Recent research has also focused on the metal-catalyzed functionalization of alkynes to create highly substituted and stereochemically defined olefins, which are important structural motifs in many bioactive molecules. acs.org
Academic and Industrial Relevance of Tailored Chemical Building Blocks
The compound this compound is an exemplary tailored chemical building block. Such building blocks are molecules that possess multiple, selectively reactive functional groups, designed for use in modular synthesis. wikipedia.org In both academic and industrial settings, these building blocks are crucial for the efficient construction of complex target molecules. wikipedia.orgboronmolecular.com The demand for novel pharmaceuticals, agrochemicals, and materials drives the development of new and versatile building blocks. boronmolecular.comreachemchemicals.com
The bifunctional nature of this compound, with its terminal alkyne and carboxylic acid, allows for orthogonal chemical modifications. For example, the alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach it to other molecules, while the carboxylic acid can be used for conjugation to biomolecules or surfaces. This makes it a valuable tool in chemical biology and drug discovery for the creation of chemical probes and bifunctional molecules designed to interact with specific biological targets. nih.govnih.govwuxibiology.com The ability to custom-synthesize such building blocks provides researchers with the tools to create innovative molecules with precisely controlled structures and functions, accelerating the pace of discovery in numerous scientific fields. reachemchemicals.comillinois.educhemscene.com
Chemical Data for this compound
| Property | Value |
| IUPAC Name | 2-(4-(but-3-yn-1-yloxy)phenyl)acetic acid |
| CAS Number | 1019369-28-8 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.23 g/mol |
| SMILES | C#CCCOC1=CC=C(CC(=O)O)C=C1 |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-but-3-ynoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h1,4-7H,3,8-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMVRJGAUKPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Strategic Approaches to the Benzeneacetic Acid Core Functionalization
Phenylacetic acid (PAA) and its derivatives are common motifs in organic chemistry, and several reliable methods for their synthesis have been established. These routes often begin with readily available starting materials and proceed through well-understood reaction mechanisms. One of the most prevalent methods is the hydrolysis of benzyl (B1604629) cyanide. sciencemadness.org This reaction can be catalyzed by either strong acids, such as sulfuric or hydrochloric acid, or by bases. sciencemadness.org
Another common approach involves the oxidation of related compounds. For instance, phenethyl alcohol can be oxidized using strong oxidizing agents like potassium permanganate (B83412) in an acidic medium to yield phenylacetic acid. sciencemadness.org A more specialized method is the Willgerodt–Kindler reaction, which transforms acetophenone (B1666503) into phenylacetic acid via a thioamide intermediate using sulfur and an amine like morpholine. sciencemadness.org
These foundational methods can be adapted to produce substituted phenylacetic acids, which serve as crucial precursors for more complex molecules like 4-(3-butyn-1-yloxy)benzeneacetic acid. For the synthesis of the target compound, a para-substituted PAA, such as 4-hydroxyphenylacetic acid, is the key intermediate.
Table 1: Established Synthetic Routes for Phenylacetic Acid
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| Benzyl Cyanide | H₂SO₄/H₂O or NaOH/H₂O, then H₃O⁺ | Phenylacetic Acid | A common and high-yielding method for synthesizing PAA from a nitrile precursor. sciencemadness.org |
| Phenethyl Alcohol | KMnO₄, H⁺ | Phenylacetic Acid | Involves the oxidation of a primary alcohol to a carboxylic acid. sciencemadness.org |
| Acetophenone | Sulfur, Morpholine, then H₂O/KOH | Phenylacetic Acid | Known as the Willgerodt–Kindler reaction, it rearranges the carbonyl group. sciencemadness.org |
| Benzylmagnesium Chloride | CO₂ (dry ice), then H₃O⁺ | Phenylacetic Acid | A Grignard reaction that provides a pure product but can be expensive. sciencemadness.org |
The placement of substituents on a benzene (B151609) ring is governed by the electronic properties of the groups already present on the ring. youtube.com These groups can be classified as either activating or deactivating, and as ortho-, para-directors or meta-directors. masterorganicchemistry.comstudysmarter.co.uk An activating group increases the rate of electrophilic aromatic substitution compared to benzene, while a deactivating group decreases it.
The acetic acid moiety (-CH₂COOH) attached to the benzene ring is an ortho-, para-directing group. libretexts.org Although the carboxyl group itself is electron-withdrawing, the methylene (B1212753) (-CH₂) spacer isolates the ring from its deactivating resonance effects. The primary influence on the ring is the weak activating effect of the alkyl group via induction. youtube.com This directs incoming electrophiles to the ortho and para positions, where the carbocation intermediate formed during the reaction is most stabilized. libretexts.orgyoutube.com The para product is often favored over the ortho product due to reduced steric hindrance. youtube.com
For the synthesis of this compound, the key is to have a functional group at the para position that allows for the subsequent ether linkage. This is typically achieved by starting with a precursor that already contains a para-substituent, such as 4-hydroxyphenylacetic acid.
Synthetic Pathways for Incorporating the 3-Butyn-1-yloxy Moiety
The introduction of the butynyloxy side chain is the final key step in the synthesis of the target molecule. This can be achieved through several synthetic strategies, with etherification being the most direct.
The most direct method for forming the ether linkage in this compound is through a Williamson ether synthesis. youtube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
In the context of synthesizing the target compound, this would typically involve the reaction of a para-substituted phenylacetic acid derivative, such as ethyl 4-hydroxyphenylacetate (B1229458), with a suitable butynol (B8639501) precursor. The phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide. This nucleophile then reacts with a 3-butynyl halide or tosylate (e.g., 4-chloro-1-butyne (B1585787) or 3-butyn-1-yl tosylate) to form the ether linkage. The final step would be the hydrolysis of the ester to yield the carboxylic acid.
Table 2: Reagents for Williamson Ether Synthesis of the Target Moiety
| Phenylacetic Acid Precursor | Butynol Precursor | Base | Resulting Linkage |
|---|---|---|---|
| Ethyl 4-hydroxyphenylacetate | 4-chloro-1-butyne | K₂CO₃ | Ether linkage formed via Sₙ2 reaction. |
| 4-Hydroxyphenylacetic acid | 3-butyn-1-ol | (Requires activation of the alcohol, e.g., Mitsunobu reaction) | Forms the ether bond directly. |
| Ethyl 4-hydroxyphenylacetate | 3-butyn-1-yl tosylate | NaH | Tosylate is an excellent leaving group for this transformation. |
Alkynylation reactions are fundamental in organic synthesis for creating carbon-carbon bonds involving an alkyne. wikipedia.org These reactions often proceed through the formation of a metal acetylide, which is a potent nucleophile. libretexts.org This is typically achieved by deprotonating a terminal alkyne with a strong base like sodium amide (NaNH₂) or an organolithium reagent. libretexts.org
While not the most direct route for the synthesis of this compound, one could envision a strategy where a precursor containing a leaving group is attached to the phenylacetic acid core, and the terminal alkyne is introduced via nucleophilic substitution by an acetylide anion. However, the more common and efficient approach is to introduce the entire butynyloxy moiety, which already contains the terminal alkyne, as described in the etherification strategies. The principles of alkynylation are more relevant to the synthesis of the butynol precursors themselves.
For instance, a synthetic sequence could begin with the etherification of ethyl 4-hydroxyphenylacetate with an allyl halide (e.g., allyl bromide) to form an allyl ether. The terminal double bond of the allyl group could then be subjected to a sequence of reactions, such as bromination followed by double dehydrobromination, to generate the terminal alkyne. This multi-step approach offers flexibility but is generally less efficient than the direct etherification with a butynol precursor. Such strategies are often employed when specific stereochemistry is required or when avoiding certain functional group incompatibilities. youtube.com
Exploration of Reactivity and Mechanistic Investigations of 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Alkyne Functionalization Reactions and Their Mechanistic Underpinnings
The terminal alkyne is the most reactive site on 4-(3-butyn-1-yloxy)benzeneacetic acid, making it a key substrate for addition and cycloaddition reactions. These transformations are foundational in fields ranging from medicinal chemistry to materials science.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). beilstein-journals.org This reaction is a cornerstone of "click chemistry," valued for its reliability, mild reaction conditions, and compatibility with a wide array of functional groups. glenresearch.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner to yield the triazole product. beilstein-journals.org The use of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition, which typically requires harsh conditions and yields a mixture of regioisomers. beilstein-journals.org
While specific kinetic data for the CuAAC reaction involving this compound are not extensively documented in the literature, the reactivity can be inferred from studies on structurally similar terminal alkynes, such as propargyl compounds. The rate of triazole formation is influenced by several factors, including the concentration of the copper catalyst, the nature of the solvent, and the electronic properties of the alkyne and azide partners. nih.gov Electronically activated alkynes, like propiolamides, tend to react slightly faster than simple propargyl ethers or alcohols. nih.gov
Kinetic profiles are typically established by monitoring the reaction progress over time under pseudo-first-order conditions. The table below presents representative reaction times for various alkyne classes under typical bioconjugation conditions, illustrating the high efficiency of the CuAAC reaction.
| Alkyne Substrate Class | Typical Reaction Time to Completion (100 µM Cu⁺) | Relative Reactivity Trend |
|---|---|---|
| Propargyl ethers/alcohols | < 30 minutes | High |
| Propiolamides | < 30 minutes | Very High |
| Tertiary propargyl carbamates | Variable (potential for fragmentation) | Moderate (with complications) |
Data in the table is representative of general alkyne classes as reported in comparative studies and is intended for illustrative purposes. nih.gov
The performance of the CuAAC reaction, especially in biological settings, is critically dependent on the use of ligands to stabilize the copper(I) oxidation state. Copper(I) is prone to disproportionation and oxidation, which deactivates the catalyst. Furthermore, copper ions can cause damage to biomolecules like DNA. glenresearch.com Ligands coordinate to the copper center, preventing these undesirable side reactions and enhancing catalytic turnover.
Tris(triazolylmethyl)amine-based ligands are among the most effective and widely used. Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first prominent ligands developed for this purpose. More water-soluble variants like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have since been developed for improved performance in aqueous media typical for bioconjugation. nih.gov These ligands accelerate the reaction and protect the integrity of sensitive substrates.
| Ligand | Key Features | Primary Application Environment |
|---|---|---|
| Tris(benzyltriazolylmethyl)amine (TBTA) | Highly effective at stabilizing Cu(I); prevents catalyst deactivation. | Organic solvents |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | High water solubility; protects biomolecules from copper-mediated damage. | Aqueous/Biological systems |
Information is based on general findings in the field of click chemistry. glenresearch.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bio-orthogonal reaction that, unlike CuAAC, proceeds without a metal catalyst. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145). magtech.com.cnd-nb.info This strain significantly lowers the activation energy of the cycloaddition with an azide.
The terminal alkyne in this compound is linear and unstrained. Consequently, it is not a suitable substrate for SPAAC. magtech.com.cn The reaction is exclusive to highly activated, strained cyclic alkynes such as dibenzocyclooctynol (DIBO) or difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov Attempting to react an unstrained terminal alkyne like this compound with an azide under SPAAC conditions (i.e., without a catalyst) would not lead to a significant reaction, as the activation barrier would be prohibitively high, similar to the thermal Huisgen cycloaddition. d-nb.info
Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are powerful soft Lewis acids that show a high affinity for activating alkyne C-C triple bonds towards nucleophilic attack. nih.gov This property enables a range of transformations, including intramolecular hydroarylation and cyclization reactions.
For a substrate like this compound, a gold(I) catalyst can coordinate to the terminal alkyne, rendering it highly electrophilic. The tethered phenyl ring can then act as an intramolecular nucleophile, attacking the activated alkyne to form a new C-C bond and generate a cyclic product. researchgate.net This process is known as intramolecular hydroarylation or arylative cyclization.
The regiochemical outcome of this cyclization is governed by Baldwin's rules and electronic factors, with two primary pathways being possible:
6-endo-dig cyclization: The aryl group attacks the terminal carbon of the alkyne, leading to a six-membered ring.
5-exo-dig cyclization: The aryl group attacks the internal carbon of the alkyne, leading to a five-membered ring containing an exocyclic double bond.
Mechanistic studies on related oxygen- and nitrogen-tethered enynes and alkynes show that the outcome can be highly sensitive to the catalyst, ligand, and substrate structure. rsc.orgpku.edu.cn While 5-exo cyclizations are often kinetically favored for many systems, 6-endo pathways are common for oxygen-tethered 1,6-enynes. pku.edu.cn For this compound, the 6-endo-dig pathway would lead to the formation of a chromane (B1220400) derivative. DFT studies and experimental work on similar systems suggest that factors like steric hindrance from bulky ligands can influence the transition state energies, thereby directing the regioselectivity. rsc.orgpku.edu.cn
| Cyclization Pathway | Description | Controlling Factors |
|---|---|---|
| 6-endo-dig | Intramolecular attack at the terminal alkyne carbon, forming a six-membered ring. | Often observed in oxygen-tethered systems; can be favored under thermodynamic control. |
| 5-exo-dig | Intramolecular attack at the internal alkyne carbon, forming a five-membered ring. | Often kinetically favored; can be promoted by specific substrate geometries or catalyst systems. |
This table outlines general principles of gold-catalyzed intramolecular hydroarylation. nih.govpku.edu.cn
Transition Metal-Catalyzed Alkyne Transformations
Palladium-Catalyzed Cross-Coupling and Cyclization Reactions
The terminal alkyne functionality in this compound is a versatile handle for various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most prominent reactions for terminal alkynes is the Sonogashira cross-coupling reaction. youtube.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. youtube.com For this compound, this would allow for the introduction of a wide range of aryl or vinyl substituents at the terminal position of the butynyl group. The general conditions for such a transformation would likely involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper source such as CuI, and a base like triethylamine (B128534) in a suitable solvent. youtube.comyoutube.com It is noteworthy that some modern protocols have been developed that are copper-free, which can be advantageous in preventing the undesired Glaser-type oxidative dimerization of the terminal alkyne. organic-chemistry.orggoogle.com
Beyond simple cross-coupling, the presence of the carboxylic acid and the aryl ether opens up possibilities for intramolecular cyclization reactions. Palladium catalysis can facilitate the intramolecular addition of various functionalities across the alkyne. For instance, intramolecular oxypalladation, where the oxygen of the carboxylic acid or the ether attacks the alkyne, could lead to the formation of cyclic structures. While direct intramolecular cyclization involving the carboxylic acid might require specific conditions, palladium-catalyzed cascade reactions initiated by other processes are well-documented. dicp.ac.cnresearchgate.net For example, a palladium(II) catalyst could activate the alkyne towards nucleophilic attack by the carboxylic acid, leading to a vinyl-palladium species that could undergo further reactions. dicp.ac.cn
The following table outlines potential palladium-catalyzed cross-coupling and cyclization reactions for this compound based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Sonogashira Coupling | Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Et₃N | 4-(4-Phenyl-3-butyn-1-yloxy)benzeneacetic acid |
| Sonogashira Coupling | Vinyl Bromide (e.g., 1-Bromostyrene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(5-Phenyl-3-penten-1-yn-1-yloxy)benzeneacetic acid |
| Intramolecular Cyclization | (No external partner) | Pd(OAc)₂, Ligand | Lactone or other cyclic ether derivatives |
Mechanisms of C-C, C-O, and C-N Bond Formation at the Alkyne
The formation of new bonds at the alkyne of this compound under palladium catalysis proceeds through a series of well-established mechanistic steps.
C-C Bond Formation: The mechanism of the Sonogashira coupling, a key C-C bond-forming reaction, typically begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. youtube.com Concurrently, the terminal alkyne is activated by a copper(I) salt to form a copper acetylide. youtube.com Transmetalation then occurs, where the acetylide group is transferred from copper to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups (the aryl/vinyl and the alkynyl) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com Other C-C bond formations can occur through processes like carbopalladation, where a carbon-palladium bond adds across the alkyne. acs.orgacs.org
C-O Bond Formation: Palladium-catalyzed C-O bond formation at the alkyne can occur via intramolecular or intermolecular pathways. Intramolecularly, the carboxylic acid or ether oxygen can act as a nucleophile. nih.gov The mechanism often involves the coordination of the alkyne to a Pd(II) catalyst, which activates the alkyne for nucleophilic attack. This results in an oxypalladation step, forming a vinyl-palladium intermediate. nih.gov This intermediate can then undergo various transformations, including protonolysis or further reaction, to yield the final product. The stereochemistry of this addition can be either syn or anti, depending on the specific reaction conditions and ligands used. nih.gov
C-N Bond Formation: Similar to C-O bond formation, C-N bond formation can be achieved through palladium catalysis. rsc.org Amines can act as nucleophiles, attacking the palladium-activated alkyne in an aminopalladation step. mdpi.comacs.org This generates a vinyl-palladium species that can then undergo reductive elimination or other subsequent reactions to form the desired nitrogen-containing product. youtube.com For instance, coupling with an amine in the presence of a palladium catalyst could lead to the formation of an enamine or, through subsequent isomerization, an imine or other nitrogen heterocycle. organic-chemistry.org
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key functional group that allows for a variety of derivatization reactions.
Esterification and Amidation Reactions for Derivative Synthesis
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. These derivatives can be valuable for modifying the compound's physical properties or for use as intermediates in further synthetic transformations.
Amidation: Similarly, the carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. Nickel-catalyzed amidation of aryl alkynyl acids has also been reported as an efficient method. nih.govacs.org The resulting amides introduce a new set of functional and structural possibilities.
The following table summarizes common esterification and amidation reactions.
| Reaction | Reagent | Product Type |
| Esterification | Methanol, H₂SO₄ | Methyl ester |
| Amidation | Benzylamine, EDC | N-Benzyl amide |
Decarboxylation Pathways and Conditions
The carboxylic acid group can be removed through decarboxylation, a reaction that can be promoted under various conditions. Oxidative decarboxylation of arylacetic acids has emerged as a significant method for synthesizing aldehydes and ketones. chemrevlett.comchemrevlett.com This can be achieved using various oxidizing agents, sometimes in the presence of a metal catalyst. chemrevlett.comnih.gov For instance, treatment with an oxidant could lead to the formation of an intermediate that readily loses carbon dioxide to generate a benzylic radical or cation, which can then be trapped to form a new product. Visible-light photocatalysis has also been shown to be an effective method for the decarboxylation of arylacetic acids. rsc.org Additionally, direct decarboxylative amination has been reported using copper catalysis. nih.gov
Investigation of Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, and the regioselectivity of these reactions is governed by the directing effects of the existing substituents. wikipedia.orgbritannica.com
Directing Effects of Substituents
The two substituents on the benzene ring are the ether linkage (-O-CH₂-C≡C-H) and the acetic acid moiety (-CH₂-COOH).
The ether group is an activating group and an ortho, para-director. wikipedia.orgorganicchemistrytutor.com The oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) that is formed during electrophilic attack. organicchemistrytutor.commasterorganicchemistry.com This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the ether group.
Given that both the ether and the alkyl-like portion of the acetic acid substituent are ortho, para-directing, electrophilic substitution is strongly favored at the positions ortho and para to the ether group. The position para to the ether is already substituted, so electrophilic attack will predominantly occur at the positions ortho to the ether group. The steric bulk of the substituents may also play a role in favoring one ortho position over the other. libretexts.org Studies on substituted phenoxyacetic acids have provided insights into the electronic effects of such substituents. nih.govlibretexts.org
| Substituent | Electronic Effect | Directing Effect |
| -O-CH₂-C≡C-H | Activating, +M, -I | ortho, para |
| -CH₂-COOH | Weakly Deactivating, -I | ortho, para (due to alkyl spacer) |
Regioselectivity and Steric Hindrance Considerations
The reactivity of this compound is dominated by its terminal alkyne functional group. In addition reactions, the question of regioselectivity—the preferential orientation of addition across the unsymmetrical carbon-carbon triple bond—is of paramount importance. For terminal alkynes, this selectivity is primarily dictated by a combination of steric and electronic factors.
The structure of this compound features a sterically demanding substituent, the 4-(oxy)benzeneacetic acid group, attached to the C4 position of the butynyl chain. This bulky group exerts significant steric hindrance around the internal carbon (C2) of the alkyne. Consequently, in many catalytic and addition reactions, attacking reagents are sterically directed to the less hindered, terminal carbon atom (C1). This effect is a governing principle in predicting reaction outcomes. mit.eduresearchgate.net For instance, in nickel-catalyzed reductive coupling reactions, it has been demonstrated that bulky substituents on simple alkynes prefer to be distal to the newly forming carbon-carbon bond, a preference driven by steric repulsion in the oxidative addition transition state. mit.edu
This general principle can be illustrated by considering classic alkyne addition reactions:
Hydroboration-Oxidation: This two-step reaction sequence typically exhibits anti-Markovnikov selectivity. The boron-containing reagent (e.g., borane (B79455) or a derivative) adds to the less sterically hindered terminal carbon of the alkyne. youtube.com Subsequent oxidation replaces the boron atom with a hydroxyl group, leading to an enol that tautomerizes to the corresponding aldehyde. For this compound, this would be expected to yield 4-(4-oxobutanoxy)benzeneacetic acid as the major product.
Acid-Catalyzed Hydration (Markovnikov Addition): In contrast, under aqueous acidic conditions (often with a mercury salt catalyst), hydration follows Markovnikov's rule. The initial protonation of the alkyne leads to a vinyl cation intermediate. The stability of this cation determines the regiochemical outcome. The proximity of the ether oxygen in the substituent may electronically influence cation stability, but typically for terminal alkynes, the secondary vinyl cation (at C2) is more stable than the primary one (at C1). This leads to the formation of a methyl ketone after tautomerization of the resulting enol.
The interplay between steric and electronic effects is crucial. While steric hindrance often dominates, electronic effects from the substituent can modulate or, in some cases, override steric guidance. nih.gov The ether oxygen atom can influence the electron density of the alkyne through an inductive effect, potentially affecting the polarization of the triple bond and thus its interaction with electrophiles or organometallic catalysts. nih.govrsc.org
The following table summarizes the expected regiochemical outcomes for key reactions involving the terminal alkyne of this compound, based on established principles of selectivity.
| Reaction Type | Controlling Factors | Expected Major Regioisomer Product |
|---|---|---|
| Hydroboration-Oxidation | Steric Hindrance (Anti-Markovnikov) | Addition at terminal carbon (C1) to yield an aldehyde |
| Acid-Catalyzed Hydration | Electronic Effects (Markovnikov - Cation Stability) | Addition at internal carbon (C2) to yield a methyl ketone |
| Nickel-Catalyzed Reductive Coupling | Steric Hindrance | Substituent distal to new C-C bond mit.edu |
| Pauson-Khand Reaction | Steric and Electronic Effects | α-regioisomer favored due to steric interactions in the transition state researchgate.netnih.gov |
Quantum Chemical Insights into Reaction Mechanisms and Transition States
To achieve a more profound understanding of the reaction mechanisms involving this compound, researchers turn to computational quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction pathways, regioselectivity, and the structures of transient species like transition states. rsc.orgrsc.org While specific DFT studies on this compound are not prominent in the literature, the extensive computational work on analogous terminal alkynes provides a robust framework for analysis. mit.edunih.govresearchgate.net
Quantum chemical calculations allow for the mapping of the potential energy surface of a reaction. This involves optimizing the geometries of reactants, intermediates, products, and, most critically, the transition states that connect them. The calculated energy difference between the reactants and a transition state represents the activation energy barrier, which is a key determinant of reaction rate and selectivity.
For reactions of this compound, DFT can be used to compare the activation energies of two competing pathways leading to different regioisomers. For example, in a metal-catalyzed addition, two possible transition states can be modeled: one leading to the linear product (addition at C1) and one leading to the branched product (addition at C2). The calculated Gibbs free energies of these transition states can predict the major product with high accuracy. mit.edu Analysis of the transition state structures often reveals the origin of selectivity, such as destabilizing steric clashes or favorable orbital interactions. nih.gov
Several specific computational approaches are particularly insightful:
Distortion/Interaction Analysis: This method, applied successfully to nickel-catalyzed reactions, deconstructs the activation energy into two components: the energy required to distort the reactants (the alkyne and the catalyst complex) into their transition state geometries, and the interaction energy between these distorted fragments. mit.edu This can reveal whether selectivity arises from minimizing steric strain or maximizing stabilizing electronic interactions in the transition state.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution within the molecule. nih.gov By calculating the NBO charges on the alkyne carbons in this compound, one can predict how the molecule will interact with electrophilic or nucleophilic reagents, offering a rationale for the observed electronic-based regioselectivity. rsc.org
Fukui Functions: These conceptual DFT descriptors can be calculated to probe the electrophilic and nucleophilic character of different sites within a molecule, further predicting its reactivity in processes like cycloaddition reactions. vub.be
The table below outlines common quantum chemical methods and the insights they provide for understanding the reactivity of alkynes like this compound.
| Computational Method/Theory | Typical Application | Insights Gained for Alkyne Reactivity |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP functional) | Geometry Optimization, Transition State Search | Provides activation energy barriers, reaction pathways, and predicts kinetic vs. thermodynamic products. rsc.orgresearchgate.net |
| Distortion/Interaction Analysis | Analysis of Transition State Energies | Deconstructs selectivity into contributions from reactant distortion and intermolecular interaction. mit.edu |
| Natural Bond Orbital (NBO) Analysis | Electron Population Analysis | Correlates partial atomic charges with regiochemical outcomes; explains electronic effects. nih.gov |
| Conceptual DFT (e.g., Fukui Functions) | Reactivity Index Calculation | Identifies the most electrophilic/nucleophilic sites on the alkyne for predicting reactivity. vub.be |
Through these computational lenses, the factors governing the reactivity of this compound can be systematically dissected, moving beyond empirical rules to a predictive, mechanism-based understanding.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-resolution proton (¹H) NMR spectroscopy is the most common NMR technique, providing information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 4-(3-butyn-1-yloxy)benzeneacetic acid would be expected to show distinct signals for each unique proton environment.
The key proton signals and their predicted chemical shifts (δ) in parts per million (ppm) are anticipated as follows:
Aromatic Protons: The benzene (B151609) ring contains two sets of chemically non-equivalent protons due to the para-substitution pattern. The two protons ortho to the acetic acid group (H-3 and H-5) would appear as a doublet, and the two protons ortho to the butynyloxy group (H-2 and H-6) would appear as another doublet.
Methylene (B1212753) Protons: The methylene group of the acetic acid moiety (-CH₂COOH) would likely appear as a singlet. The two methylene groups in the butynyloxy chain (-OCH₂CH₂-) would each present as a triplet due to coupling with the adjacent methylene and alkyne protons, respectively.
Alkynyl Proton: The terminal alkyne proton (-C≡CH) is expected to appear as a triplet due to coupling with the adjacent methylene protons.
Carboxylic Acid Proton: The carboxylic acid proton (-COOH) is a labile proton and its chemical shift can vary significantly depending on the solvent and concentration. It typically appears as a broad singlet.
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-2, H-6 (Aromatic) | 7.20 | d | 2H |
| H-3, H-5 (Aromatic) | 6.90 | d | 2H |
| -CH₂COOH | 3.60 | s | 2H |
| -OCH₂- | 4.10 | t | 2H |
| -CH₂-C≡ | 2.80 | t | 2H |
| -C≡CH | 2.50 | t | 1H |
| -COOH | 12.0 (variable) | br s | 1H |
Note: The predicted values are for illustrative purposes and may differ from experimental values.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
The predicted ¹³C NMR spectrum of this compound would display signals corresponding to the twelve carbon atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom.
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~178 |
| C-4 (Aromatic, C-O) | ~158 |
| C-1 (Aromatic, C-C) | ~128 |
| C-2, C-6 (Aromatic, CH) | ~130 |
| C-3, C-5 (Aromatic, CH) | ~115 |
| -OCH₂- | ~65 |
| -CH₂COOH | ~40 |
| -C≡CH | ~80 |
| -C≡CH | ~70 |
| -CH₂-C≡ | ~20 |
Note: The predicted values are for illustrative purposes and may differ from experimental values.
Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms, which is crucial for the complete structural elucidation of complex molecules. mestrelab.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons in the butynyloxy chain and between the alkynyl proton and its neighboring methylene protons. It would also show correlations between the ortho- and meta-protons on the benzene ring. mestrelab.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons of the acetic acid group to the quaternary aromatic carbon (C-1) and the carbonyl carbon, confirming the attachment of the acetic acid moiety to the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. youtube.comwikipedia.org Unlike other analytical techniques, qNMR does not require a calibration curve using a reference standard of the analyte itself. Instead, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. For this compound, a well-resolved signal, such as the singlet from the -CH₂COOH protons, could be used for quantification against a suitable internal standard.
Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. acdlabs.com This high accuracy allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass. For this compound (C₁₂H₁₂O₃), the predicted exact mass would be a key piece of data for its unequivocal identification.
Predicted HRMS Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₃O₃⁺ | 205.0865 |
| [M+Na]⁺ | C₁₂H₁₂O₃Na⁺ | 227.0684 |
| [M-H]⁻ | C₁₂H₁₁O₃⁻ | 203.0708 |
Note: The predicted values are for illustrative purposes and may differ from experimental values.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragment ions would be expected from the cleavage of the ether linkage and the loss of the carboxylic acid group, which would further support the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS analysis would be crucial for identifying any volatile impurities or degradation products that may be present. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components and creates a mass spectrum for each, which serves as a molecular fingerprint.
Table 1: Hypothetical GC-MS Data for Volatile Products in a this compound Sample (Note: The following data is illustrative of what a GC-MS analysis would provide, as specific experimental data for this compound is not publicly available.)
| Retention Time (min) | Major m/z Peaks | Tentative Compound Identification |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, less volatile, and thermally labile molecules, such as carboxylic acids. In the solution phase, ESI-MS can provide a very accurate molecular weight of the compound. For this compound, ESI-MS analysis would typically be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often detected.
Specific ESI-MS experimental data for this compound is not found in the public domain. A high-resolution ESI-MS analysis would allow for the confirmation of the elemental composition of the molecule by providing a highly accurate mass measurement.
Table 2: Expected ESI-MS Results for this compound (Note: This table represents expected results, as no specific experimental data has been published.)
| Ionization Mode | Calculated m/z | Observed m/z | Ion Adduct |
| Negative | 203.0714 | Data not available | [M-H]⁻ |
| Positive | 227.0683 | Data not available | [M+Na]⁺ |
| Positive | 243.0423 | Data not available | [M+K]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is indispensable for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic ring and the alkyl chain.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While also probing vibrational modes, the selection rules for Raman activity differ from those for IR activity. For instance, the C≡C triple bond, being a symmetric and less polar bond, would be expected to show a strong signal in the Raman spectrum.
Published IR and Raman spectra for this compound are not available. The combination of both techniques would provide a comprehensive profile of the functional groups present in the molecule.
Table 3: Expected Vibrational Spectroscopy Data for this compound (Note: The wavenumbers are typical ranges for the specified functional groups; precise experimental data is not available.)
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Data not available |
| C≡C-H (Terminal Alkyne) | ~3300 (sharp) | ~3300 (strong) |
| C-H (Aromatic) | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 |
| C≡C (Alkyne) | ~2120 (weak) | ~2120 (strong) |
| C=O (Carboxylic Acid) | ~1710 | ~1710 |
| C=C (Aromatic) | 1600, 1475 | 1600, 1475 |
| C-O (Ether & Carboxylic Acid) | 1300-1000 | Data not available |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores, which are the parts of a molecule that absorb light. The benzene ring in this compound is the primary chromophore. The substitution on the benzene ring will influence the wavelength of maximum absorption (λmax). The carboxylic acid and the ether linkage, as auxochromes, can cause a shift in the λmax compared to unsubstituted benzene.
Specific UV-Vis spectral data for this compound, which would detail its λmax and molar absorptivity, is not available in the surveyed literature. Such data would be valuable for quantitative analysis and for understanding the electronic properties of the molecule.
Table 4: Expected UV-Vis Absorption Data for this compound in a Specified Solvent (Note: The λmax value is an estimation based on similar structures; experimental data is not available.)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, an X-ray crystal structure would reveal the conformation of the butynyloxy side chain relative to the benzene ring and how the carboxylic acid groups interact with each other in the solid state, likely forming dimers through hydrogen bonds.
A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide an unambiguous structural elucidation.
Table 5: Crystallographic Data for this compound (Note: As no crystal structure is available, this table indicates the parameters that would be determined from an X-ray diffraction experiment.)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Hydrogen Bonding Interactions | Data not available |
Computational Chemistry and Theoretical Investigations of 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing detailed information about its geometry, stability, and reactivity. For a molecule like "4-(3-Butyn-1-yloxy)benzeneacetic acid," these calculations can elucidate the influence of the butynyloxy and acetic acid moieties on the electronic properties of the benzene (B151609) ring.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like "this compound." DFT calculations can predict a variety of molecular properties that are crucial for understanding its reactivity and potential biological function.
Key parameters that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in a study of phenoxyacetic acid derivatives, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were used to determine reactivity and electronic charge distribution. nih.gov
The following table illustrates the types of electronic properties that could be calculated for "this compound" using DFT.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |
| Ionization Potential | 7.1 eV | Energy required to remove an electron. |
| Electron Affinity | 0.9 eV | Energy released upon gaining an electron. |
Note: These values are illustrative and represent the type of data generated from DFT calculations.
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. acs.org These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT.
For "this compound," ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. This is particularly useful for studying specific aspects of the molecule where high accuracy is critical, such as determining the precise bond lengths and angles of the butynyloxy side chain or calculating the energy barrier for rotation around the ether linkage. While full geometry optimization of a molecule this size using high-level ab initio methods can be resource-intensive, they are often used to calculate single-point energies on geometries optimized with less demanding methods to achieve a higher level of accuracy. youtube.com
The flexibility of the butynyloxy side chain in "this compound" means that the molecule can exist in multiple conformations. libretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity.
Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformations (local and global minima) and the energy barriers between them. acs.org This is typically done by systematically rotating the rotatable bonds, such as the C-O-C bonds of the ether linkage and the C-C bonds of the butynyl group, and calculating the energy at each step.
A potential energy surface map can reveal the most stable conformers. The following table provides a hypothetical example of the relative energies of different conformers of "this compound" based on the dihedral angles of the ether linkage.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (anti) | 180° (anti) | 0.00 |
| B | 180° (anti) | 60° (gauche) | 1.2 |
| C | 60° (gauche) | 180° (anti) | 1.5 |
| D | 60° (gauche) | 60° (gauche) | 2.8 |
Note: These values are for illustrative purposes to show how conformational analysis data would be presented.
Molecular Dynamics Simulations and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with biological targets such as proteins. These simulations can be used to explore how "this compound" might bind to a receptor and the stability of the resulting complex.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gove-nps.or.kr This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. globalresearchonline.netresearchgate.net In the context of Structure-Activity Relationship (SAR) studies, docking can help to explain why certain structural modifications to a molecule lead to changes in its biological activity.
For "this compound," docking studies would involve placing the molecule into the binding site of a relevant protein target. The butynyloxy group, with its terminal alkyne, could potentially form specific interactions, such as hydrogen bonds or pi-pi stacking, with amino acid residues in the binding pocket. The carboxylic acid group is a common feature in many drugs and can form strong ionic interactions or hydrogen bonds.
The results of a docking study are typically presented as a binding score or binding energy, which estimates the affinity of the ligand for the protein. The following table provides a hypothetical example of docking results for "this compound" with a hypothetical protein target.
Table 3: Hypothetical Docking Results for this compound
| Parameter | Hypothetical Value/Description |
| Protein Target | Hypothetical Human Aldose Reductase |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Tyr48, His110, Trp111 |
| Types of Interactions | Hydrogen bond with Tyr48 (from carboxylic acid), Pi-pi stacking with Trp111 (from benzene ring), Hydrophobic interactions with the butynyl chain. |
Note: This table is illustrative and shows the type of information obtained from a molecular docking study.
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic process of molecular recognition and the stability of the ligand-protein complex over time. An MD simulation would start with the docked pose of "this compound" in the protein's binding site and then simulate the movements of all atoms in the system over a period of nanoseconds or longer.
These simulations can reveal:
The stability of the key interactions identified in the docking study.
The role of water molecules in mediating ligand-protein interactions.
Conformational changes in the protein or the ligand upon binding.
The free energy of binding, which is a more rigorous measure of binding affinity than docking scores.
By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the factors that contribute to the binding of "this compound" to its target, providing valuable information for the design of more potent and selective analogs.
(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling Methodologies
(Quantitative) Structure-Activity Relationship ((Q)SAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov These features can be quantified using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.govnih.gov
The primary goals of QSAR modeling include:
Predicting the biological activity of novel or untested compounds. nih.gov
Understanding the mechanism of action of a series of molecules. nih.gov
Guiding the design of new compounds with enhanced activity or desired properties.
Reducing the costs and ethical concerns associated with extensive experimental testing, including animal testing. nih.gov
QSAR models can be developed for various purposes, such as predicting the therapeutic potency of drug candidates, assessing the toxicity of environmental pollutants, or estimating the physicochemical properties of new materials. The predictive power of a QSAR model is highly dependent on the quality of the biological data, the diversity of the chemical structures in the dataset, and the appropriateness of the selected molecular descriptors and statistical methods. nih.govmdpi.com
The development of a predictive model for the chemical behavior of this compound would involve a systematic process that begins with the compilation of a suitable dataset. This dataset would consist of a series of chemical compounds that are structurally analogous to this compound, along with their experimentally determined biological activities or chemical properties of interest.
The general steps for developing such a predictive model are as follows:
Dataset Preparation: A collection of compounds with structural similarities to this compound would be assembled. For each compound, a specific biological activity, such as inhibitory concentration (IC50) or binding affinity, would be required.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Using statistical methods, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov
Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com
The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the numerical representation of the molecular features that are believed to influence the biological activity. For a molecule like this compound, a variety of descriptors would be considered to capture its unique structural characteristics.
Relevant Classes of Molecular Descriptors:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Commonly Used Algorithms in QSAR:
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researcher.life
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov
Support Vector Machines (SVM): A machine learning algorithm that can be used for both regression and classification tasks in QSAR modeling. researcher.life
Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.
The following is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of analogs of this compound.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| Analog 1 | 190.20 | 2.1 | 46.53 | 1 | 3 |
| Analog 2 | 204.23 | 2.5 | 46.53 | 1 | 3 |
| Analog 3 | 218.25 | 2.9 | 46.53 | 1 | 3 |
| Analog 4 | 206.21 | 2.3 | 55.76 | 1 | 4 |
| Analog 5 | 220.24 | 2.7 | 55.76 | 1 | 4 |
This data is for illustrative purposes only and does not represent actual experimental values.
Retrosynthetic Analysis and Reaction Pathway Prediction through Computational Tools
Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. the-scientist.com The process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known chemical reactions in the reverse direction. the-scientist.com
Computational tools have significantly enhanced the power and efficiency of retrosynthetic analysis. the-scientist.com These tools utilize sophisticated algorithms and vast databases of chemical reactions to propose and evaluate potential synthetic routes. By leveraging artificial intelligence and machine learning, these programs can identify novel and efficient pathways that might not be immediately obvious to a human chemist. the-scientist.com
For this compound, a computational retrosynthetic analysis tool would aim to identify the most practical and efficient way to synthesize the molecule. The software would break down the target structure into key fragments and suggest corresponding synthetic reactions to connect them.
A plausible retrosynthetic pathway for this compound might involve the following key disconnections:
Disconnection of the ether linkage: This would break the bond between the phenoxy group and the butynyl chain, leading to two simpler precursors: a substituted phenol (B47542) and a butynyl halide or tosylate.
Disconnection of the acetic acid side chain: This could involve a disconnection at the benzylic position, suggesting a precursor like a substituted toluene (B28343) that could be subsequently oxidized, or a benzyl (B1604629) halide that could be carboxylated.
A hypothetical retrosynthetic analysis could suggest a synthetic route starting from 4-hydroxyphenylacetic acid and 3-butyn-1-ol. The synthesis would involve an etherification reaction, such as a Williamson ether synthesis, to connect the two fragments.
Chemical Biology and Bioconjugation Applications of 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Design and Synthesis of Chemical Probes Incorporating 4-(3-Butyn-1-yloxy)benzeneacetic acid
Chemical probes are essential for elucidating the function of biomolecules within their native environment. The integration of a terminal alkyne, such as the one present in this compound, is a common strategy for creating such probes.
Strategies for Alkyne Tag Integration in Biological Systems
The integration of alkyne tags into biological systems is a foundational technique in modern chemical biology. This is typically achieved by metabolically incorporating building blocks (like amino acids or sugars) that have been chemically modified to contain an alkyne group. nih.gov Once incorporated into proteins or glycans, the alkyne serves as a "handle" for subsequent ligation with an azide-bearing reporter molecule via click chemistry. researchgate.netgenelink.com This allows for the visualization or purification of the tagged biomolecules. While this strategy is powerful, no published studies have demonstrated the use of this compound for this purpose.
Photoaffinity Labeling Applications for Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules or other ligands within a cell. achemblock.com A typical photoaffinity probe contains a photoreactive group (like a benzophenone) and a reporter tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the nearest interacting protein, and the reporter tag is then used for identification. A clickable alkyne is often used as the reporter tag handle. For instance, the compound p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, which contains a butynyl group similar to the subject compound, has been synthesized for peptide photoaffinity labeling. nih.gov This highlights the potential utility of the alkyne moiety in such applications, though no specific probes have been developed from this compound itself.
Bioconjugation Strategies for Macromolecular Modification
Bioconjugation is the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule. The dual functionality of this compound makes it a theoretical candidate for such strategies.
Protein Labeling and Functionalization
Proteins are commonly modified by targeting the side chains of specific amino acids. achemblock.com The ε-amino group of lysine (B10760008) is a frequent target for modification due to its surface exposure and nucleophilicity. achemblock.comlakeheadu.ca The carboxylic acid of this compound could be activated (e.g., as an NHS ester) to react with lysine residues, thereby attaching the alkyne-containing phenylacetic acid moiety to the protein. This would install a bioorthogonal handle onto the protein surface for subsequent click chemistry reactions. This approach would allow for the attachment of various payloads, such as drugs, imaging agents, or other polymers, although no such conjugates using this specific linker have been reported.
Nucleic Acid Derivatization and Probing
Chemical modification is crucial for improving the therapeutic properties of nucleic acids, such as enhancing their stability against nuclease degradation. nih.govbldpharm.com Oligonucleotides can be synthesized with or post-synthetically modified to include functional groups like amines. These amines could then be coupled with the activated carboxylic acid of this compound. This would append the alkyne linker to the nucleic acid, enabling further modification via click chemistry. This strategy is used with other linkers to attach labels, delivery vehicles, or other functionalities to oligonucleotides, but has not been documented with this compound. genelink.comnih.gov
Development of Bio-orthogonal Reactions for In Situ Labeling
The concept of bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The terminal alkyne in this compound is a key functional group for one of the most prominent bio-orthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
This reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097). The high efficiency, specificity, and biocompatibility of this reaction under aqueous conditions, neutral pH, and ambient temperature have made it a powerful tool for in situ labeling. In this context, this compound can be incorporated into a larger molecule, such as a drug candidate or a metabolic precursor, which is then introduced to a biological system. The alkyne handle can then be selectively reacted with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) that bears a complementary azide group. This allows for the visualization or isolation of the biomolecules that have interacted with the initial alkyne-containing compound.
Table 1: Key Features of Alkyne-Azide Click Chemistry for In Situ Labeling
| Feature | Description |
| Bio-orthogonality | The alkyne and azide groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes. |
| High Efficiency | The reaction proceeds with high yields under mild, biocompatible conditions. |
| Kinetics | The copper(I) catalyst significantly accelerates the reaction rate, allowing for rapid labeling even at low concentrations of reactants. |
| Versatility | A wide range of azide-containing reporter tags (fluorophores, affinity tags, etc.) can be used, enabling various downstream applications. |
Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that circumvents the need for a potentially toxic copper catalyst. In SPAAC, a strained cyclooctyne (B158145) is used in place of a terminal alkyne. While this compound itself is not a strained alkyne, it serves as a foundational structure that can be chemically modified to create more advanced probes for copper-free click chemistry applications.
Methodologies for Target Identification and Validation in Chemical Biology
A primary challenge in drug discovery and chemical biology is the identification of the molecular targets of bioactive small molecules. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme activities in complex biological samples. Probes based on this compound can be designed for use in ABPP to identify the protein targets of a covalently or non-covalently binding molecule.
In a typical ABPP workflow utilizing this compound, the carboxylic acid group can be modified to incorporate a reactive group (a "warhead") that can covalently bind to a specific class of enzymes (e.g., serine hydrolases or cysteine proteases). The terminal alkyne serves as a handle for the subsequent attachment of a reporter tag via click chemistry.
The general steps for target identification using a probe derived from this compound are as follows:
Probe Design and Synthesis: The core structure of this compound is functionalized with a reactive group to create the activity-based probe.
Labeling in a Biological System: The probe is incubated with a complex proteome (e.g., cell lysate, living cells, or even a whole organism). The probe covalently binds to its active enzyme targets.
Reporter Tagging: The alkyne handle on the now protein-bound probe is reacted with an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorescent dye for imaging) via CuAAC.
Analysis and Identification:
For fluorescently tagged proteins: The labeled proteins can be visualized by in-gel fluorescence scanning.
For biotin-tagged proteins: The labeled proteins are enriched using streptavidin beads, separated by SDS-PAGE, and subsequently identified by mass spectrometry-based proteomics.
Table 2: Example Workflow for Target Identification using a this compound-derived Probe
| Step | Method | Purpose |
| 1. Probe Incubation | The alkyne-containing probe is introduced to a cell lysate. | Covalent labeling of target proteins. |
| 2. Click Reaction | An azide-biotin tag and copper(I) catalyst are added. | Attachment of a biotin handle to the probe-labeled proteins. |
| 3. Affinity Purification | Streptavidin-coated beads are used to capture the biotinylated proteins. | Enrichment of target proteins and removal of non-target proteins. |
| 4. Proteomic Analysis | The enriched proteins are digested and analyzed by LC-MS/MS. | Identification of the specific protein targets. |
This methodology allows for the identification of the specific cellular targets of a bioactive compound, providing crucial insights into its mechanism of action and potential off-target effects. The modular nature of click chemistry, enabled by the alkyne group of compounds like this compound, is central to the success of these powerful chemical biology techniques.
Advanced Analytical Methodologies for Detection and Quantification of 4 3 Butyn 1 Yloxy Benzeneacetic Acid and Its Derivatives
Chromatographic Techniques for Separation and Analysis
Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. For 4-(3-butyn-1-yloxy)benzeneacetic acid, various chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC), are utilized, each offering distinct advantages depending on the analytical goal.
Gas Chromatography (GC) Method Development
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of carboxylic acids like this compound can be challenging due to their polarity and potential for thermal degradation, derivatization is a common strategy to enhance volatility and improve chromatographic performance. chromatographyonline.com
Method development for the GC analysis of this compound typically involves the optimization of several key parameters to achieve good resolution, peak shape, and sensitivity.
Typical GC Method Parameters:
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of analytes. The choice of stationary phase depends on the polarity of the derivatized analyte. |
| Injector Temperature | 250 - 300 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation. researchgate.net |
| Carrier Gas | Helium or Nitrogen | Inert gas to transport the sample through the column. chromatographyonline.com |
| Flow Rate | 1 - 3 mL/min | Optimized to provide the best balance between analysis time and separation efficiency. chromatographyonline.com |
| Oven Temperature Program | Initial temp: ~70-100°C, ramped to ~280-300°C | A temperature gradient is used to elute compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS allows for positive identification. |
This table represents a generalized set of parameters. Specific values will vary depending on the exact derivative and analytical instrumentation.
Derivatization to a more volatile ester, such as a methyl or silyl (B83357) ester, is a common practice before GC analysis. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) ester.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for the direct analysis of this compound. amazonaws.com The development of a robust HPLC method is crucial for obtaining accurate and reliable results. ajol.info
A common approach for the analysis of aromatic carboxylic acids is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
Key HPLC Method Development Parameters:
| Parameter | Typical Setting | Rationale |
| Column | C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation of moderately nonpolar compounds like this compound. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | The ratio of aqueous to organic phase is optimized to achieve the desired retention time and resolution. The pH of the buffer is critical for controlling the ionization state of the carboxylic acid, which significantly impacts retention. ijpqa.com |
| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate to ensure efficient separation within a reasonable analysis time. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature improves the reproducibility of retention times. |
| Detector | UV-Vis Detector (set at the λmax of the analyte, typically around 220-280 nm for aromatic compounds) | Provides sensitive detection of the analyte based on its absorbance of ultraviolet light. |
| Injection Volume | 5 - 20 µL | The volume of the sample injected onto the column. |
This table outlines typical starting conditions for HPLC method development. Optimization is necessary for specific applications.
The goal of HPLC method development is to achieve a good separation between the main compound and any potential impurities or derivatives. amazonaws.com Method validation according to ICH guidelines ensures the reliability of the analytical procedure. ajol.info
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is incorporated as a monomer into a polymer chain, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes an indispensable tool for characterizing the resulting polymer. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution and averages (Mn, Mw, and PDI). azom.comresearchgate.net
The characterization of polymers containing this compound units by GPC provides critical information about the success of the polymerization reaction and the physical properties of the resulting material. researchgate.net
Typical GPC System Configuration:
| Component | Description | Purpose |
| Solvent/Mobile Phase | Tetrahydrofuran (THF), Chloroform, or other suitable organic solvents | To dissolve the polymer and carry it through the GPC columns. |
| Columns | A set of columns with different pore sizes | To separate a wide range of polymer molecular weights. researchgate.net |
| Detector | Refractive Index (RI) detector, UV-Vis detector, Light Scattering (LS) detector | RI is a universal detector for polymers. UV can be used if the polymer has a chromophore. LS provides absolute molecular weight information. nsf.gov |
| Calibration | Polystyrene or other relevant polymer standards | To create a calibration curve that relates elution volume to molecular weight. nsf.gov |
The specific conditions for GPC analysis will depend on the solubility and properties of the polymer being analyzed.
Coupled Analytical Techniques for Comprehensive Profiling
To gain a more comprehensive understanding of complex mixtures containing this compound and its derivatives, chromatographic techniques are often coupled with powerful detection methods like mass spectrometry.
GC-MS for Complex Mixture Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for identifying unknown components in a mixture and confirming the identity of target analytes. nih.govnih.gov In the context of this compound, GC-MS can be used to analyze reaction byproducts, degradation products, or metabolites.
The GC separates the components of the mixture, and as each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a unique fingerprint of the molecule based on its mass-to-charge ratio. jmchemsci.com By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be determined with a high degree of confidence. researchgate.net
LC-MS for Non-Volatile and Thermally Labile Compounds
For compounds that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. ekb.eg LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly useful for the direct analysis of this compound and its non-volatile derivatives in various matrices.
The HPLC system separates the compounds in the liquid phase, and the eluent is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes before they enter the mass analyzer. LC-MS provides not only retention time data but also molecular weight information and structural clues from fragmentation patterns, enabling the confident identification and quantification of the target compounds.
Derivatization Strategies for Enhanced Detection and Separation
For compounds that may exhibit poor chromatographic retention, low volatility, or weak detector response, chemical derivatization is a powerful strategy to enhance their analytical properties. For this compound, derivatization can target either the carboxylic acid group or the terminal alkyne.
The carboxylic acid function is a prime target for esterification to improve volatility for gas chromatography (GC) or to enhance detectability for liquid chromatography (LC). Common derivatizing agents include diazomethane (B1218177) for the formation of methyl esters, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl esters. These derivatives are generally more volatile and less polar, leading to better peak shapes and resolution in GC analysis.
For LC-based methods, especially those coupled with fluorescence or UV-Vis detection, derivatization of the carboxylic acid with a chromophoric or fluorophoric tag can significantly lower the limits of detection. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 4-bromomethyl-7-methoxycoumarin (B43491) could be employed to introduce a highly responsive moiety to the molecule.
The terminal alkyne group offers a unique handle for derivatization via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to attach a wide variety of tags to the molecule, including fluorescent probes, biotin (B1667282) for affinity-based separation, or even a mass tag for specialized mass spectrometry applications. This approach provides a high degree of modularity in designing an analytical method tailored to specific sensitivity and selectivity requirements.
| Functional Group | Derivatization Reagent | Resulting Derivative | Analytical Technique | Anticipated Enhancement |
| Carboxylic Acid | Diazomethane | Methyl Ester | Gas Chromatography (GC) | Increased volatility, improved peak shape |
| Carboxylic Acid | BSTFA | Trimethylsilyl Ester | Gas Chromatography (GC) | Increased volatility, thermal stability |
| Carboxylic Acid | 4-Bromomethyl-7-methoxycoumarin | Fluorescent Ester | HPLC-Fluorescence | Lower detection limits |
| Terminal Alkyne | Azide-functionalized probe (e.g., Azido-TAMRA) | Triazole adduct | HPLC-Fluorescence/MS | High selectivity, enhanced sensitivity |
Spectrophotometric and Electrochemical Detection Methods
Beyond derivatization-enhanced detection, direct spectrophotometric and electrochemical methods can be considered for the analysis of this compound, leveraging its intrinsic chemical properties.
Spectrophotometric Methods: The benzene (B151609) ring in the molecule provides inherent ultraviolet (UV) absorbance, typically in the range of 254-280 nm. This allows for direct quantification using high-performance liquid chromatography with a UV detector (HPLC-UV). While straightforward, this method may lack sensitivity for trace-level analysis. The molar absorptivity of the compound would need to be determined to establish a reliable calibration curve. To enhance sensitivity, one could explore pH-dependent shifts in the UV spectrum of the phenylacetic acid moiety.
| Detection Method | Principle | Instrumentation | Potential Advantages | Potential Challenges |
| UV Spectrophotometry | Absorbance of UV light by the benzene ring | HPLC-UV/Vis Detector | Simple, non-destructive, widely available | Moderate sensitivity, potential for matrix interference |
| Electrochemical Detection | Oxidation of the phenylacetic acid moiety | HPLC with Electrochemical Detector (ECD) | High sensitivity, high selectivity | Electrode fouling, matrix effects can be significant |
Structure Activity Relationship Sar Studies of 4 3 Butyn 1 Yloxy Benzeneacetic Acid Analogues in Non Clinical Research
Rational Design of Analogues Based on Structural Modifications
The butynyloxy side chain offers two primary points for variation: its length and the position of the terminal alkyne. The length of an alkoxy chain can significantly influence a compound's lipophilicity and its ability to fit into hydrophobic pockets within a biological target. achemblock.com A systematic approach would involve synthesizing analogues where the number of methylene (B1212753) units (n) is varied.
Similarly, the position of the terminal alkyne is a critical feature. Terminal alkynes can act as hydrogen bond acceptors or participate in other specific interactions. Shifting the alkyne's position along the chain would probe the spatial requirements of the target's binding site.
Alkoxy Chain Homologation: Synthesize a series of analogues by increasing and decreasing the chain length (e.g., propoxy, pentyloxy, hexyloxy).
Alkyne Positional Isomers: Synthesize isomers where the triple bond is located at different positions (e.g., 2-butynyl, 4-pentynyl).
The benzene (B151609) ring serves as a central scaffold, and its electronic properties and substitution pattern can drastically alter biological activity. Substituents can influence the pKa of the carboxylic acid, the orientation of the side chains, and introduce new points of interaction with a receptor. researchgate.netwikipedia.org Modifications would include introducing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the ortho, meta, and para positions relative to the acetic acid moiety.
Electronic Effects: Introduce small, electronically distinct groups such as fluoro (EWG) or methyl (EDG) at available positions.
Steric and Functional Groups: Incorporate larger or more functional groups like methoxy, chloro, or trifluoromethyl to probe for steric tolerance and potential for new hydrogen bonds or dipole interactions. nih.gov
Esterification: Conversion to simple alkyl esters (e.g., methyl, ethyl) can create prodrugs that may improve oral absorption, being hydrolyzed back to the active carboxylic acid in vivo.
Amidation: Synthesis of primary, secondary, or tertiary amides can introduce new hydrogen bond donors/acceptors and change the molecule's polarity.
Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres, such as a tetrazole or a hydroxamic acid, can maintain the acidic nature required for binding while potentially improving other properties like metabolic stability or cell penetration. nih.gov
Correlation of Structural Features with Specific Chemical or Biological Activities (non-clinical)
Once analogues are synthesized, they are subjected to in-vitro biological assays to quantify their activity (e.g., enzyme inhibition, receptor binding). The resulting data allows for a direct correlation between structural changes and their effect on potency. For a hypothetical enzyme target, the inhibitory concentration (IC50) values would be determined.
The data below is illustrative, demonstrating how SAR data for this series might be presented.
Table 1: Illustrative SAR Data for Alkoxy Chain Analogues
| Compound ID | Alkoxy Chain | Alkyne Position | Hypothetical IC50 (nM) |
|---|---|---|---|
| Parent | -O-(CH₂)₂-C≡CH | 3-butynyl | 150 |
| 1a | -O-CH₂-C≡CH | 2-propynyl | 850 |
| 1b | -O-(CH₂)₃-C≡CH | 4-pentynyl | 95 |
| 1c | -O-(CH₂)₄-C≡CH | 5-hexynyl | 220 |
Interactive Data Table: Users can sort by column to analyze trends.
Table 2: Illustrative SAR Data for Benzene Ring and Carboxylic Acid Analogues
| Compound ID | Ring Substituent | Carboxylic Acid Derivative | Hypothetical IC50 (nM) |
|---|---|---|---|
| Parent | None | -COOH | 150 |
| 2a | 3-Fluoro | -COOH | 75 |
| 2b | 2-Methyl | -COOH | 400 |
| 2c | None | -COOCH₃ (Methyl Ester) | 1200 |
| 2d | None | -CONH₂ (Amide) | 950 |
Interactive Data Table: Users can sort by column to analyze trends.
From these illustrative tables, a preliminary analysis would suggest that extending the alkoxy chain by one methylene unit (1b) is beneficial, while shortening it (1a) or extending it further (1c) is detrimental. The terminal alkyne appears critical, as internalizing it (1d) abolishes activity. A small electron-withdrawing group meta to the acetic acid moiety enhances potency (2a), while a sterically hindering ortho group is poorly tolerated (2b). Finally, derivatization of the carboxylic acid to an ester (2c) or amide (2d) significantly reduces direct inhibitory activity, indicating this group is essential for target binding.
Identification of Critical Structural Elements for Potency or Selectivity
Based on the analysis of SAR data, key structural elements essential for the molecule's activity can be identified. This pharmacophore model provides a blueprint for designing future, more potent analogues.
The Carboxylic Acid: The significant drop in activity upon its conversion to an ester or amide suggests the carboxylate anion is a primary binding motif, likely forming a crucial ionic or hydrogen bond interaction with the target.
The Alkoxy Linker: The data suggests an optimal length for the linker (n=3), pointing to a defined hydrophobic channel or pocket in the binding site. The ether oxygen likely acts as a hydrogen bond acceptor.
The Terminal Alkyne: The requirement for a terminal alkyne indicates it may be involved in a specific, directional interaction, or it may confer a conformational rigidity that is favorable for binding. Its role could also be related to improving metabolic stability or providing a unique electronic signature.
The Benzene Ring: The ring acts as a rigid scaffold. The improved potency with a 3-fluoro substituent (2a) suggests that modifying the electronic properties of the ring or engaging in a specific interaction (e.g., with a backbone amide) in that region is favorable.
Methodologies for SAR Elucidation and Data Interpretation in Pre-Clinical Contexts
The elucidation of SAR in a pre-clinical setting relies on a combination of computational and experimental techniques. nih.gov
Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR): This statistical method correlates variations in physicochemical properties (like lipophilicity, electronic character, and steric profile) with changes in biological activity to build predictive models. bldpharm.com
Molecular Docking: If the 3D structure of the biological target is known, computational docking can be used to predict how each analogue binds. This can rationalize observed SAR trends and guide the design of new analogues with improved binding interactions.
Experimental Assays:
In Vitro Biological Assays: These are the primary source of activity data. Examples include enzyme inhibition assays (measuring IC50 values), radioligand binding assays (measuring Ki values), and cell-based functional assays.
Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity and thermodynamics of the ligand-target interaction, providing deeper insight into the driving forces of binding.
Data Interpretation:
Matched Molecular Pair Analysis (MMPA): This technique analyzes pairs of compounds that differ by only a single, well-defined structural transformation. It provides a robust, quantitative assessment of the impact of that specific chemical change on activity.
Activity Landscape Modeling: This visual approach maps structural similarity against biological activity, helping to identify "activity cliffs"—where a small structural change leads to a large drop in activity—which are particularly informative for understanding critical binding interactions.
By integrating these methodologies, researchers can systematically build a comprehensive understanding of the structure-activity relationships governing a chemical series, paving the way for the development of optimized compounds.
Potential Applications in Materials Science Utilizing 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Polymer Synthesis and Modification via Click Chemistry
The presence of a terminal alkyne in 4-(3-butyn-1-yloxy)benzeneacetic acid makes it an ideal monomer or modifying agent for creating advanced polymeric architectures through click chemistry. This set of reactions is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions.
Development of Functional Polymers and Copolymers
This compound could be utilized in two primary ways for the synthesis of functional polymers. First, it could be polymerized itself, or copolymerized with other monomers, to create polymers with pendant alkyne groups. These alkyne-functionalized polymers would then serve as a scaffold for the introduction of a wide array of functionalities by "clicking" on azide-containing molecules.
Alternatively, the carboxylic acid group could be first converted to a polymerizable moiety, such as a methacrylate (B99206) ester. The resulting monomer could then be polymerized using techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), yielding a polymer with pendant alkyne groups ready for functionalization. This approach allows for the creation of well-defined block copolymers and other complex architectures.
Hypothetical Example of Copolymer Synthesis:
A potential synthetic strategy could involve the copolymerization of an activated form of this compound (e.g., its methacrylate ester) with a common monomer like methyl methacrylate (MMA). The resulting copolymer would have a known composition and molecular weight, with pendant alkyne groups distributed along the polymer chain.
| Parameter | Hypothetical Value |
| Monomer 1 | This compound methacrylate |
| Monomer 2 | Methyl Methacrylate (MMA) |
| Polymerization Technique | RAFT Polymerization |
| Resulting Polymer | Poly(MMA-co-4-(3-butyn-1-yloxy)benzeneacetic acid methacrylate) |
| Pendant Functionality | Terminal Alkyne |
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful technique for creating a library of functional polymers from a single parent polymer. A polymer synthesized with this compound would be an excellent candidate for such modifications. The pendant alkyne groups serve as "handles" that can be reacted with a diverse range of azide-functionalized molecules via CuAAC. This allows for the introduction of various functionalities, such as:
Biomolecules: Peptides, sugars, or DNA could be attached to create biocompatible or bioactive polymers for applications like drug delivery or tissue engineering.
Fluorescent Dyes: Attaching fluorescent azides would enable the creation of labeled polymers for imaging and diagnostic purposes.
Smart Moieties: Stimuli-responsive molecules could be incorporated, leading to polymers that change their properties in response to pH, temperature, or light.
The high efficiency of the click reaction ensures that these modifications can be carried out under mild conditions with high conversion rates, preserving the integrity of the polymer backbone.
Surface Functionalization and Coating Technologies
The dual functionality of this compound makes it a prime candidate for modifying the surfaces of various materials. The carboxylic acid group can be used to anchor the molecule to a substrate, while the terminal alkyne remains available for subsequent "click" reactions.
Immobilization on Substrates for Biosensors or Catalysis
The carboxylic acid end of this compound can form strong covalent bonds with surfaces that are rich in hydroxyl groups, such as silica (B1680970), glass, or metal oxides, often after surface activation. Once the molecule is anchored to the surface, the alkyne group faces outwards, ready to be functionalized.
For biosensor development, this alkyne-terminated surface could be used to immobilize azide-modified biomolecules like enzymes, antibodies, or nucleic acids. This precise and oriented immobilization is crucial for maintaining the biological activity of the captured molecule and enhancing the sensitivity and specificity of the biosensor.
In the field of catalysis, a catalytic species functionalized with an azide (B81097) group could be "clicked" onto the surface. This would create a solid-supported catalyst that is easily recoverable and reusable, which is both economically and environmentally advantageous.
Hypothetical Surface Modification Process:
| Step | Description | Purpose |
| 1. Substrate Activation | Treatment of a silica substrate with a base to generate hydroxyl groups. | Prepare the surface for covalent bonding. |
| 2. Anchoring | Reaction of the activated substrate with this compound. | Create a surface with pendant alkyne groups. |
| 3. Click Reaction | Exposure of the alkyne-terminated surface to an azide-functionalized enzyme. | Immobilize the enzyme for a biosensor application. |
Formation of Smart Surfaces
"Smart surfaces" are materials that can reversibly change their properties, such as wettability or adhesiveness, in response to external stimuli. By clicking stimuli-responsive polymers onto a surface functionalized with this compound, it is possible to create such smart materials. For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) with a terminal azide could be grafted onto the surface. Below its lower critical solution temperature (LCST), the polymer is hydrophilic, but above the LCST, it becomes hydrophobic, thus changing the surface properties.
Development of Novel Hybrid Materials with Tunable Properties
Hybrid materials, which combine organic and inorganic components at the molecular level, can exhibit properties that are superior to those of the individual components. This compound can act as a molecular "linker" or "compatibilizer" in the creation of such materials.
For instance, the carboxylic acid group could be used to functionalize inorganic nanoparticles, such as gold or iron oxide nanoparticles. These functionalized nanoparticles would then be dispersible in an organic polymer matrix. If the polymer matrix contains azide functionalities, the alkyne-functionalized nanoparticles can be covalently linked into the polymer network via click chemistry. This would lead to a hybrid material with enhanced mechanical, thermal, or electronic properties. The ability to control the density and distribution of the nanoparticles within the polymer matrix allows for the fine-tuning of the final material's properties.
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Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the requested contexts of materials science. Specifically, no detailed research findings, data, or scholarly articles could be located that pertain to its application in either Organic-Inorganic Hybrid Composites or Self-Assembled Structures .
The user's request for a "thorough, informative, and scientifically accurate" article, strictly adhering to a detailed outline and based on diverse sources, cannot be fulfilled without resorting to speculation. The fundamental requirement of grounding the article in "detailed research findings" is not possible due to the absence of such findings for this particular compound.
While searches were broadened to include general principles of analogous molecules—bifunctional compounds featuring both a terminal alkyne and a carboxylic acid group—applying these general concepts to "this compound" would be conjectural. Such an approach would not meet the standard of scientific accuracy for a document focused solely on a specific chemical. The structural components of the molecule, detailed in the table below, theoretically allow for certain applications. The carboxylic acid group could serve as an anchor to metal oxide surfaces or as a component in hydrogen-bonded networks. researchgate.net The terminal alkyne provides a versatile handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, or for direct attachment to metallic surfaces. nih.govscispace.com
However, without specific studies on "this compound," it is impossible to provide accurate information on its synthesis for these purposes, the properties of the resulting materials, or the specific conditions under which it might form ordered structures.
Future Directions and Emerging Research Avenues for 4 3 Butyn 1 Yloxy Benzeneacetic Acid
Unexplored Reactivity Pathways and Synthetic Transformations
The terminal alkyne and the carboxylic acid group in 4-(3-butyn-1-yloxy)benzeneacetic acid are ripe for exploration in a variety of modern organic transformations. While the individual reactivity of these groups is well-established, their interplay and potential for novel tandem or one-pot reactions remain largely untapped.
Future research could focus on leveraging the terminal alkyne for reactions beyond standard "click" chemistry. For instance, divergent functionalization strategies, where two terminal alkynes react differently in a single pot, could lead to complex molecular architectures. An example is the alkynylative [5+1] benzannulation, a process that constructs a benzene (B151609) ring while incorporating an alkynyl group in a single step using cooperative catalysts. rsc.org The application of such a methodology to this compound could generate intricate, polycyclic aromatic systems with retained functionality.
Furthermore, the development of new activation strategies for N-conjugated allenes and alkynes highlights the potential for discovering unknown reactivity. nih.gov By controlling reaction intermediates, it may be possible to achieve novel hydrofunctionalization reactions or chemoselective annulations, expanding the synthetic utility of the alkyne moiety in this compound. nih.gov The presence of the carboxylic acid group could also be exploited for intramolecular reactions, leading to the formation of lactones or other heterocyclic systems through alkyne-acid coupling reactions.
| Potential Reaction Type | Functional Group Targeted | Potential Outcome |
| Alkynylative [5+1] Benzannulation | Terminal Alkyne | Construction of a new benzene ring with concurrent alkynylation. rsc.org |
| Electrophile-Promoted Hydrofunctionalization | Terminal Alkyne | Addition of various functional groups across the alkyne. nih.gov |
| Intramolecular Cyclization | Terminal Alkyne & Carboxylic Acid | Formation of lactones or other heterocyclic structures. |
| Divergent Functionalization | Terminal Alkyne | Differential reaction of two molecules, leading to complex structures. rsc.org |
Synergistic Applications in Interdisciplinary Fields
The unique combination of a hydrophilic carboxylic acid and a versatile alkyne handle makes this compound an attractive candidate for applications in supramolecular chemistry and nanotechnology.
Supramolecular Chemistry: The carboxylic acid group can participate in hydrogen bonding to form dimers or extended networks, while the alkyne can be used to covalently link these assemblies or to interact with metal centers. This could enable the design of novel self-assembling systems, such as liquid crystals, gels, or metal-organic frameworks (MOFs). The butynyloxy spacer provides flexibility, which could be crucial for achieving desired packing arrangements and material properties.
Nanotechnology: The terminal alkyne is a prime functional group for attaching this molecule to surfaces or nanoparticles. For example, it can be used to functionalize gold or silver nanoparticles, which have applications in bioimaging, sensing, and drug delivery. mdpi.com The benzeneacetic acid moiety could impart specific solubility characteristics or act as a targeting ligand for biological systems. The synergistic effects of nanoparticles, such as their size, shape, and surface chemistry, play a crucial role in their interaction with biological systems and their potential for biomedical applications. mdpi.com
| Interdisciplinary Field | Key Functional Group(s) | Potential Application |
| Supramolecular Chemistry | Carboxylic Acid, Alkyne | Formation of self-assembling materials like liquid crystals or MOFs. |
| Nanotechnology | Terminal Alkyne | Surface functionalization of nanoparticles for sensing or drug delivery. mdpi.com |
| Materials Science | Both | Development of novel polymers or functional coatings. |
Advanced Computational Predictions and Machine Learning in Compound Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods can predict its properties, reactivity, and potential applications, thereby guiding experimental work.
Advanced computational models can be employed to predict the outcomes of unexplored reactions, saving significant time and resources in the laboratory. For instance, density functional theory (DFT) calculations could elucidate the mechanisms of potential cyclization reactions or predict the regioselectivity of additions to the alkyne.
Machine learning algorithms can be trained on large datasets of known reactions to predict the feasibility and optimal conditions for new transformations of this compound. Furthermore, these models can be used in de novo drug design, where the benzeneacetic acid scaffold could be elaborated with various substituents, and the properties of the resulting virtual compounds could be predicted. This could accelerate the discovery of new molecules with desired biological activities.
| Computational Approach | Research Focus | Potential Outcome |
| Density Functional Theory (DFT) | Reaction Mechanisms | Prediction of reaction pathways and product selectivity. |
| Machine Learning | Reaction Prediction | Identification of optimal conditions for new synthetic transformations. |
| Molecular Dynamics Simulations | Supramolecular Assembly | Understanding the self-assembly behavior in different environments. |
| QSAR Modeling | Drug Design | Prediction of the biological activity of derivatives. |
Development of Novel and Sustainable Synthetic Access Routes
While this compound is commercially available, the development of more sustainable and efficient synthetic routes is a continuous goal in chemical research. achemblock.com Traditional methods for forming the ether linkage, such as the Williamson ether synthesis, often rely on harsh bases and polar aprotic solvents.
Future research could focus on developing greener synthetic methodologies. This could include the use of phase-transfer catalysis to minimize the use of organic solvents or exploring alternative coupling partners that are more atom-economical. Another avenue is the development of enzymatic or biocatalytic methods for the synthesis of the ether or the carboxylic acid functionalities, which would operate under milder conditions and reduce waste.
Flow chemistry represents another promising approach. By performing the synthesis in a continuous flow reactor, it may be possible to improve reaction efficiency, reduce reaction times, and enhance safety, particularly for reactions involving energetic intermediates.
| Synthetic Strategy | Key Improvement | Potential Benefit |
| Phase-Transfer Catalysis | Reduced solvent use | Greener and more cost-effective synthesis. |
| Biocatalysis/Enzymatic Synthesis | Milder reaction conditions | Increased sustainability and selectivity. |
| Flow Chemistry | Improved efficiency and safety | Scalable and controlled production. |
| Atom-Economical Couplings | Reduced waste | More efficient use of starting materials. |
Q & A
Q. What are the key synthetic pathways for 4-(3-Butyn-1-yloxy)benzeneacetic acid, and how are intermediates stabilized during synthesis?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the alkyne-containing side chain (3-butyn-1-yloxy) can be introduced to a benzeneacetic acid core using palladium-catalyzed cross-coupling or Mitsunobu conditions. Reactive intermediates like alkynes require stabilization under inert atmospheres (e.g., nitrogen) and low temperatures to prevent polymerization. Purification often involves column chromatography with silica gel or reverse-phase HPLC, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the alkyne proton ( ~2.5–3.0 ppm) and the benzeneacetic acid backbone. COSY or HSQC can resolve overlapping signals in aromatic regions.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M-H]− ions) and detects impurities.
- FT-IR : Characteristic peaks for the carboxylic acid (1700 cm) and alkyne (2100 cm) validate functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:
- Reproducibility Checks : Repeating assays under standardized protocols (e.g., fixed pH, temperature).
- Purity Validation : Using HPLC (≥95% purity threshold) to rule out contaminant-driven effects .
- Mechanistic Studies : Employing knock-out models or enzyme inhibition assays to isolate targets (e.g., COX-2 or kinase inhibition) .
Q. What methodologies optimize the scalability of this compound synthesis while maintaining yield?
- Catalyst Screening : Testing Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful removal via rotary evaporation.
- Process Monitoring : In-line FTIR or LC-MS tracks reaction progress to minimize byproducts.
- Crystallization : Recrystallization from ethanol/water mixtures improves purity for large batches .
Q. How do researchers design pharmacokinetic studies for this compound derivatives?
- In Vitro Models : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability.
- In Vivo Dosing : Administer via oral gavage or IV in rodent models, with plasma samples analyzed via LC-MS/MS at timed intervals.
- Metabolite Identification : HRMS and MS/MS fragmentation map metabolic pathways (e.g., alkyne oxidation or glucuronidation) .
Data Analysis and Validation
Q. What statistical approaches are recommended for interpreting dose-response data in bioactivity studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC/IC.
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict transition states and activation energies.
- Docking Simulations : Use AutoDock Vina to explore binding modes with biological targets (e.g., enzymes or receptors).
- Retrosynthetic Tools : Leverage databases like Reaxys to identify feasible synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
